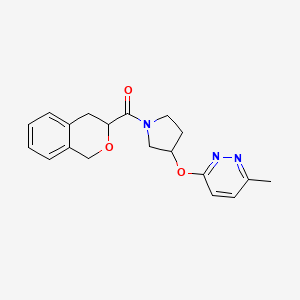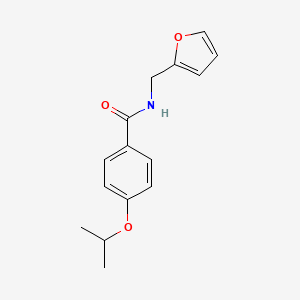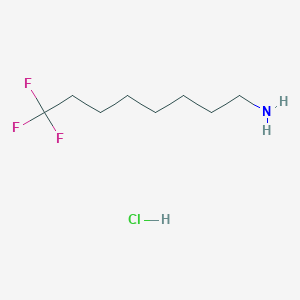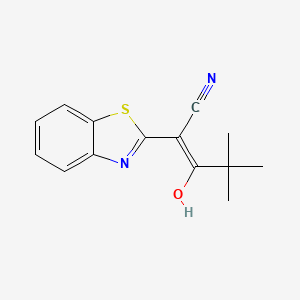
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C19H21N3O3 and a molecular weight of 339.395 g/mol. This compound features a unique structure that includes an isochroman ring, a pyrrolidine ring, and a pyridazine moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Isochroman Ring: This can be achieved through cyclization reactions involving appropriate dihydroxy compounds.
Introduction of the Pyrrolidine Ring: This step may involve the use of pyrrolidine derivatives and suitable coupling reactions.
Attachment of the Pyridazine Moiety: This is usually done through nucleophilic substitution reactions where the pyridazine ring is introduced to the intermediate compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Analyse Chemischer Reaktionen
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other compounds that have similar structural features:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and use in drug discovery.
Pyridazine Derivatives: Compounds with the pyridazine moiety are often studied for their potential therapeutic applications.
Isochroman Derivatives: These compounds are used in various chemical and biological studies due to their unique structural properties.
The uniqueness of this compound lies in its combination of these three distinct structural elements, which can lead to novel properties and applications .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-7-18(21-20-13)25-16-8-9-22(11-16)19(23)17-10-14-4-2-3-5-15(14)12-24-17/h2-7,16-17H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUGBVXZXUPRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide](/img/structure/B2833103.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)
![1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2833114.png)
![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

![8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)
![N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833119.png)
![2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2833122.png)

